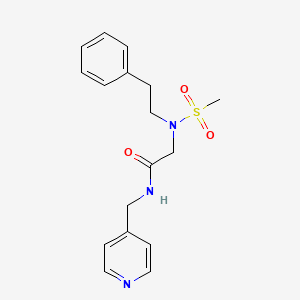
N'-(cyclohexylcarbonyl)-2-hydroxy-3-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylcarbonyl)-2-hydroxy-3-methylbenzohydrazide, commonly known as CHX-1, is a hydrazide compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has shown promising results in various studies, indicating its potential as a drug candidate for the treatment of various diseases.
Mecanismo De Acción
CHX-1 exerts its anti-cancer effects by inhibiting the activity of the proteasome. The proteasome is responsible for degrading proteins that are no longer needed by the cell. Inhibition of the proteasome leads to the accumulation of unwanted proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, CHX-1 has also been shown to have anti-inflammatory properties. Studies have shown that CHX-1 can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CHX-1 in lab experiments is that it is relatively easy to synthesize. Additionally, CHX-1 has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using CHX-1 in lab experiments is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CHX-1. One area of interest is the development of more water-soluble derivatives of CHX-1, which could improve its efficacy in certain experimental settings. Additionally, further studies are needed to investigate the potential use of CHX-1 in treating other diseases beyond cancer and inflammation. Finally, there is a need for more studies to investigate the potential side effects of CHX-1 in humans, as well as its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of CHX-1 involves the reaction of 2-hydroxy-3-methylbenzoic acid with cyclohexyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction produces the intermediate, N-(cyclohexylcarbonyl)-2-hydroxy-3-methylbenzoic acid, which is then treated with hydrazine hydrate to yield CHX-1.
Aplicaciones Científicas De Investigación
CHX-1 has been extensively studied for its potential use in treating cancer. Studies have shown that CHX-1 can induce cell death in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for degrading proteins. Additionally, CHX-1 has been shown to inhibit the growth of tumors in animal models.
Propiedades
IUPAC Name |
N'-(cyclohexanecarbonyl)-2-hydroxy-3-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-6-5-9-12(13(10)18)15(20)17-16-14(19)11-7-3-2-4-8-11/h5-6,9,11,18H,2-4,7-8H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQGFAMSVBGDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NNC(=O)C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(cyclohexylcarbonyl)-2-hydroxy-3-methylbenzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)
![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)
![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)
![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)


![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)
![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)

![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)